molecular formula C19H12O3 B158011 Irenolone CAS No. 149184-19-0

Irenolone

Cat. No. B158011
CAS RN: 149184-19-0
M. Wt: 288.3 g/mol
InChI Key: UQMKPTIDKHEGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irenolone is an organic compound with the chemical formula C19H12O3 . It is a yellow crystalline solid that is soluble in some organic solvents such as diethyl ether and dichloromethane . Irenolone is used as a drug intermediate and has various applications. It is being researched for its anti-inflammatory, antioxidant, and anti-tumor properties .


Synthesis Analysis

Irenolone is generally obtained through chemical synthesis . A common synthesis method involves the reaction of 4-hydroxyphenylboronic acid with 2-hydroxy-1-naphthoic acid, undergoing a dehydration condensation reaction in the presence of an appropriate catalyst .


Molecular Structure Analysis

The molecular structure of Irenolone consists of ten CH groups and nine quaternary carbons, including one carbonyl (179.2 ppm, s) and two oxygenated carbons (157.5 and 150.5 ppm) .


Chemical Reactions Analysis

Irenolone has been found to have the strongest ability to share electrons with iron atoms, indicating strong chemical reaction activity .


Physical And Chemical Properties Analysis

Irenolone has a molecular weight of 288.3 and a predicted density of 1.433±0.06 g/cm3 . Its boiling point is predicted to be 573.7±50.0 °C .

Scientific Research Applications

Phytoalexin Research

Irenolone is identified as a type of phytoalexin, a group of natural products defined by their physiological features . These compounds are produced by some plant organs when provoked by physical, microbiological, or chemical agents . Irenolone, along with Emenolone, were obtained for the first time from bananas and identified by various techniques . The study of these phytoalexins opens the way to understanding the host-plant relationship from a new angle .

Biological Research

Irenolone has been detected in a few different foods, such as bananas and fruits . This could make Irenolone a potential biomarker for the consumption of these foods .

Chemical Research

Irenolone is a part of the phenalenone-type phytoalexins . The phenyl side chain in banana phytoalexins, which includes Irenolone, is not in the same position as in other plant phenalenones . This has led to the proposal of an alternative biogenetic pathway, which is currently being verified .

Pharmaceutical Research

While there is limited direct information on the use of Irenolone in pharmaceutical research, related compounds and methods used in its extraction and identification have been applied in pharmaceutical studies .

Agricultural Research

The study of Irenolone as a phytoalexin inducer in banana leaves and fruit has implications for agricultural research . More phytoalexin inducers can be designed on the basis of the chemical constituents of the microorganisms involved or on synthetic analogues and used to improve the plants’ defense mechanisms .

Industrial Research

Irenolone, as a component of Musa Basjoo Siebold leaves extract (MBSLE), shows an excellent corrosion inhibition performance . MBSLE was utilized as a green corrosion inhibitor for mild steel in 1 M H3PO4 solution .

Environmental Research

The use of natural plant biostimulants (PBs) that enhance flowering, plant growth, fruit set, crop productivity, and nutrient use efficiency (NUE), and are also able to improve the tolerance against a wide range of abiotic stressors is a promising and environmental-friendly innovation . While Irenolone is not directly mentioned, it is part of the group of compounds that can be used as PBs .

Nanotechnology Research

While there is no direct information on the use of Irenolone in nanotechnology research, the methods used in its extraction and identification have been applied in nanotechnology studies .

Safety and Hazards

As an organic compound, Irenolone may pose certain toxicity risks to humans . When handling, using, and storing Irenolone, appropriate laboratory safety standards and procedures should be followed, such as wearing suitable protective equipment and ensuring good ventilation .

Future Directions

Irenolone is being widely used in the study of the pharmacological activity and biosynthetic pathways of natural products . It is also being explored for its potential applications in the treatment of inflammation, oxidation, and tumors .

properties

IUPAC Name

2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKPTIDKHEGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Irenolone

CAS RN

149184-19-0
Record name Irenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149184-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

285 °C
Record name Irenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irenolone
Reactant of Route 2
Irenolone
Reactant of Route 3
Irenolone
Reactant of Route 4
Reactant of Route 4
Irenolone
Reactant of Route 5
Irenolone
Reactant of Route 6
Reactant of Route 6
Irenolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.